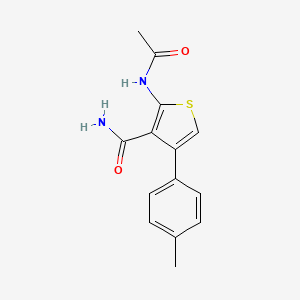![molecular formula C20H27N3O4 B4767757 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4767757.png)
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-3-pyrroline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have activity against various cancer cell lines, including breast cancer and leukemia, and is being investigated as a potential anti-cancer agent. Additionally, 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine has been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine has been found to have a number of biochemical and physiological effects. In addition to its activity against cancer cell lines and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria. However, more research is needed to fully understand the effects of 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine on the human body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its potential applications in medicinal chemistry and drug discovery make it an attractive compound for researchers. However, one limitation of using 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine is its relatively limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and effectiveness against different types of cancer. Additionally, more research is needed to explore its potential applications in treating inflammatory diseases and other conditions. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine on the human body.
properties
IUPAC Name |
1-butyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-2-3-8-23-14-16(13-18(23)24)19(25)21-17-6-4-15(5-7-17)20(26)22-9-11-27-12-10-22/h4-7,16H,2-3,8-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJIBXHMVCPJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2,3-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4767681.png)
![5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4767700.png)
![2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4767706.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4767723.png)
![3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4767730.png)
![isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4767746.png)

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)

![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)
![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)